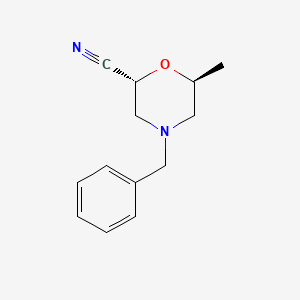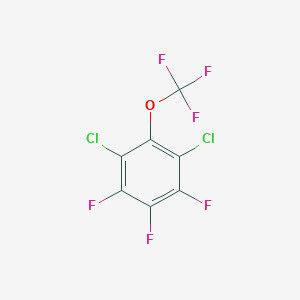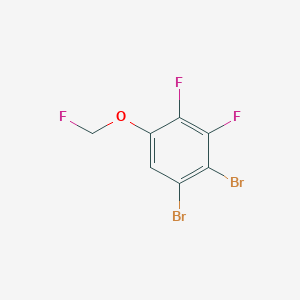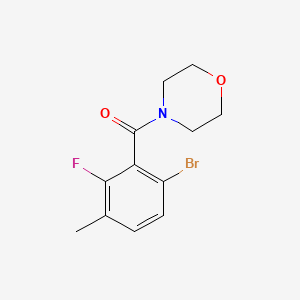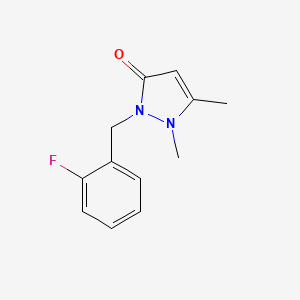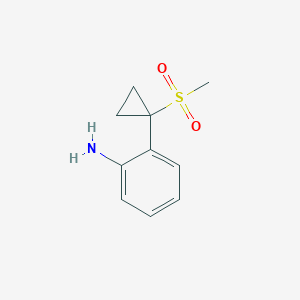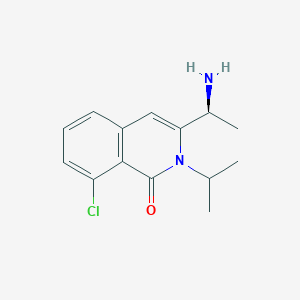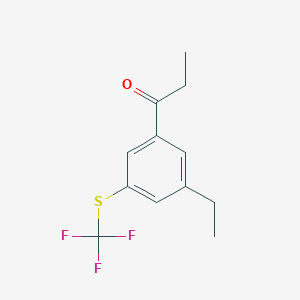
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C12H13F3OS and a molar mass of 262.29 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propanone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylphenyl and trifluoromethylthiol.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The synthesis may involve multiple reaction steps, including nucleophilic substitution, oxidation, and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, amines).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one include:
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one: A closely related compound with a similar structure but different functional group positioning.
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)ethanone: Another related compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13F3OS |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[3-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-8-5-9(11(16)4-2)7-10(6-8)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
NHNFGGHAKMUUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC(F)(F)F)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


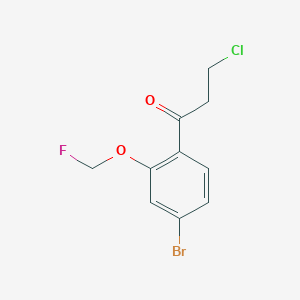
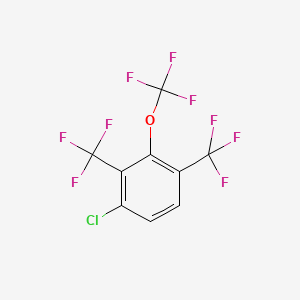
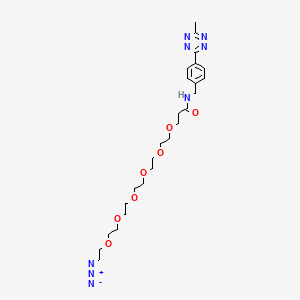

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
